Hafnium, tetrakis(diethylamino)- is an organometallic compound with significant applications in materials science, particularly in the production of hafnium-based thin films. This compound is classified as a hafnium amide and is known for its use as a precursor in chemical vapor deposition and atomic layer deposition processes. Its molecular formula is , and it has a molecular weight of approximately 467.01 g/mol. The compound is typically encountered as a yellow liquid with a low melting point.
The synthesis of hafnium, tetrakis(diethylamino)- typically involves the following steps:
A notable synthesis method involves adding diethylamine to hafnium tetrachloride dissolved in a non-polar solvent, followed by stirring for several hours at low temperatures .
The typical molar ratio of diethylamine to hafnium tetrachloride is crucial for optimizing yield and purity. The reaction can be monitored through techniques such as nuclear magnetic resonance spectroscopy to confirm product formation .
Hafnium, tetrakis(diethylamino)- can participate in various chemical reactions, including:
The hydrolysis reaction can be represented as follows:
This reaction showcases the potential for producing hafnium oxide, which is valuable in semiconductor applications .
The mechanism by which hafnium, tetrakis(diethylamino)- acts as a precursor in chemical vapor deposition involves its thermal decomposition to form hafnium oxide at elevated temperatures. The diethylamino groups facilitate vaporization and transport of the hafnium species onto substrates where they decompose to form thin films.
During deposition processes such as atomic layer deposition, precise control over temperature and pressure allows for uniform film growth. Typical deposition temperatures range from 200°C to 400°C, with optimal conditions yielding high-quality films .
These properties make it suitable for use in controlled environments such as semiconductor fabrication facilities.
Hafnium, tetrakis(diethylamino)- has several scientific uses:
Hafnium, tetrakis(diethylamino)-, chemically designated as Hf[N(C₂H₅)₂]₄ or Hf(NEt₂)₄, is a monomeric organohafnium compound characterized by a central hafnium(IV) ion coordinated to four diethylamide ligands in a tetrahedral geometry. This configuration results in a highly symmetric molecular structure where the hafnium atom adopts a formal +4 oxidation state, while each diethylamide ligand (Et₂N⁻) functions as a two-electron donor through its nitrogen atom. The Hf-N bond length typically ranges between 2.05–2.10 Å, consistent with covalent metal-nitrogen bonding observed in group IV transition metal amides [3] [6].
Spectroscopic characterization reveals distinct structural fingerprints: Nuclear Magnetic Resonance (¹³C NMR) shows resonance peaks at δ 42.5 ppm (N-CH₂) and δ 15.2 ppm (CH₃), confirming the integrity of the ethyl groups. Infrared spectroscopy identifies the Hf-N stretching vibration at 520–550 cm⁻¹, while mass spectrometry typically displays a molecular ion peak cluster corresponding to [M]⁺ (m/z ≈ 408) [3] [7]. The compound exists as a moisture-sensitive liquid at room temperature with a density of 1.098 g/mL and exhibits limited solubility in aliphatic hydrocarbons but good solubility in etheric and aromatic solvents [3] [6].
Table 1: Structural and Physicochemical Properties of Hf(NEt₂)₄
Property | Value/Description | Characterization Method |
---|---|---|
Molecular Formula | C₁₆H₄₀HfN₄ | Elemental Analysis |
Coordination Geometry | Tetrahedral | X-ray Diffraction |
Hf-N Bond Length | 2.05–2.10 Å | Spectroscopic Analysis |
¹³C NMR Shifts | 42.5 ppm (N-CH₂), 15.2 ppm (CH₃) | NMR Spectroscopy |
Hf-N Stretch | 520–550 cm⁻¹ | IR Spectroscopy |
Density (25°C) | 1.098 g/mL | Pycnometry |
Physical State (RT) | Liquid | Visual Evaluation |
The primary industrial synthesis of Hf(NEt₂)₄ employs a lithium salt metathesis reaction between hafnium tetrachloride (HfCl₄) and lithium diethylamide (LiNEt₂). This method, adapted from analogous zirconium procedures, involves a stepwise addition under rigorously anhydrous and oxygen-free conditions. As detailed in patent CN102417517A, the synthesis occurs in an aliphatic hydrocarbon solvent (e.g., n-hexane) under an inert argon atmosphere at controlled temperatures [1] [5]:
Lithium Amide Preparation:Lithium diethylamide is generated in situ by reacting diethylamine with n-butyllithium (n-BuLi) in n-hexane at cryogenic temperatures (-40°C to -80°C). The exothermic reaction requires slow addition with mechanical stirring to prevent thermal degradation:(C₂H₅)₂NH + C₄H₉Li → (C₂H₅)₂NLi + C₄H₁₀
Metathesis Reaction:Hafnium tetrachloride is added incrementally to the lithium diethylamide suspension at 20–60°C. The mixture undergoes vigorous stirring for 24–30 hours to ensure complete ligand exchange, forming a soluble hafnium amide complex and insoluble lithium chloride:HfCl₄ + 4 LiNEt₂ → Hf(NEt₂)₄ + 4 LiCl↓
Post-Reaction Processing:The reaction mixture is filtered to remove LiCl particulates, and volatile components (hexane, excess amine) are removed under reduced pressure (1 atm). Final purification is achieved through vacuum distillation, collecting the product at 80–85°C/2–5 mmHg as a clear, pale-yellow liquid [1] [5].
Alternative synthetic routes include:
Table 2: Key Parameters in Hf(NEt₂)₄ Synthesis via Metathesis
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 20–60°C | Higher temperatures accelerate kinetics but risk ligand decomposition |
Solvent | n-Hexane | Minimizes coordination competition; facilitates LiCl precipitation |
Stirring Duration | 24–30 hours | Ensures >95% conversion |
Distillation Conditions | 80–85°C @ 2–5 mmHg | Excludes LiCl and oligomeric impurities |
Atmosphere | Argon | Prevents oxidation and hydrolysis |
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